molecular formula C13H11ClN2OS B11098244 3-chloro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide

3-chloro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide

Cat. No.: B11098244
M. Wt: 278.76 g/mol
InChI Key: MDLXHMVCWLLFLT-OQLLNIDSSA-N
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Description

3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a thienyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(E)-1-(2-naphthyl)ethylidene]benzohydrazide
  • 3-chloro-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
  • 3-chloro-N’-[(E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

Uniqueness

3-chloro-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

3-chloro-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C13H11ClN2OS/c1-9(12-6-3-7-18-12)15-16-13(17)10-4-2-5-11(14)8-10/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

MDLXHMVCWLLFLT-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CS2

Origin of Product

United States

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